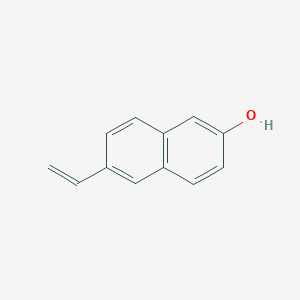
Thiophen-3-ol
Vue d'ensemble
Description
Thiophen-3-ol, also known as 3-hydroxythiophene, is a compound used for research and development . It has a molecular formula of C4H4OS and a molecular weight of 100.14 .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with other compounds to form aminothiophene derivatives .
Molecular Structure Analysis
Thiophen-3-ol is a five-membered heterocyclic compound containing one sulfur and four carbon atoms . The thiophene ring and the attached nearly-planar side chain are oriented to each other making a dihedral angle .
Chemical Reactions Analysis
Thiophene can undergo oxidation reactions initiated by hydroperoxyl radical . The reaction mechanisms and kinetics of thiophene oxidation reactions have been studied using high-level DFT and ab initio calculations . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .
Physical And Chemical Properties Analysis
Thiophen-3-ol is a colorless liquid with a mildly pleasant smell . It has a boiling point of 38-39 °C (Press: 0.01 Torr) and a density of 1.294±0.06 g/cm3 (Predicted) . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, including Thiophen-3-ol, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Thiophene-based compounds have been proven to be effective drugs with anti-inflammatory properties . This makes them valuable in the development of new treatments for conditions characterized by inflammation .
Anti-Psychotic Properties
Thiophen-3-ol and its derivatives have been found to have anti-psychotic properties . This opens up potential applications in the treatment of various psychiatric disorders .
Anti-Arrhythmic Properties
These compounds have also been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of various heart rhythm disorders .
Anti-Anxiety Properties
Thiophen-3-ol and its derivatives have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders .
Anti-Fungal Properties
Thiophene-based compounds have been found to have anti-fungal properties . This suggests potential applications in the treatment of various fungal infections .
Anti-Cancer Properties
Thiophen-3-ol and its derivatives have been found to have anti-cancer properties . This suggests potential applications in the treatment of various types of cancer .
Material Science
Apart from their medicinal applications, thiophene derivatives are also utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mécanisme D'action
Target of Action
Thiophen-3-ol and its derivatives have been investigated as potential inhibitors of human monoamine oxidase (hMAO) . The primary targets of these compounds are the hMAO enzymes, which are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . These enzymes modulate monoamine levels and thus participate in the complex system that controls the physiological and functional concentrations of neurotransmitters .
Mode of Action
The interaction of Thiophen-3-ol with its targets involves the formation of a pre-reactive complex through a van der Waals interaction . This complex then undergoes a series of reactions leading to the inhibition of the hMAO enzymes . Molecular docking studies suggest that the activity of this scaffold could be further improved by chemical modification of the aryl substituents .
Biochemical Pathways
Thiophen-3-ol affects the biochemical pathways involving the degradation of amines. By inhibiting the hMAO enzymes, it modulates the levels of monoamines, which are key neurotransmitters in the central nervous system . This modulation can have downstream effects on various physiological functions and processes.
Result of Action
The inhibition of hMAO enzymes by Thiophen-3-ol can result in the modulation of monoamine levels. This can have various molecular and cellular effects, including potential therapeutic effects in the treatment of diseases like Parkinson’s .
Action Environment
The action, efficacy, and stability of Thiophen-3-ol can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action
Safety and Hazards
Orientations Futures
Thiophene and its derivatives have shown extensive significance in pharmaceutical fields because of their varied biological and clinical applications . They have been proven to be effective drugs in the current disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
thiophen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSKCAGZCXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449924 | |
| Record name | Thiophen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-ol | |
CAS RN |
17236-59-8 | |
| Record name | Thiophen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of thiophen-3-ol derivatives?
A1: Thiophen-3-ol derivatives, specifically 2-aroylbenzo[b]thiophen-3-ols, have been successfully employed in synthesizing novel triazole hybrids via click chemistry. [] This approach involves introducing an alkyne moiety at the 3-hydroxy position of the thiophen-3-ol, followed by a click reaction to yield the desired hybrid molecule. [] This highlights the versatility of thiophen-3-ol derivatives as building blocks in organic synthesis for potentially bioactive compounds.
Q2: Can thiophen-3-ol derivatives act as ligands in metal complexes?
A2: Yes, research indicates that a derivative of thiophen-3-ol, specifically 2-pyridin-2-yl-benzo[b]thiophen-3-ol (L2-H), can act as a ligand in palladium complexes. [] The complex [Pd(L2-H)2] was formed through an unexpected cyclization of 2-(pyridine-2-ylmethyl)sulfanylbenzoic acid (L1) during the complexation reaction with [Pd(CH3CN)2Cl2]. []
Q3: What are the potential catalytic applications of palladium complexes containing a thiophen-3-ol derivative as a ligand?
A3: The palladium complex [Pd(L2-H)2] (L2-H = 2-pyridin-2-yl-benzo[b]thiophen-3-ol) exhibits promising catalytic activity in Suzuki–Miyaura coupling reactions. [] This complex efficiently catalyzed the formation of bi- and teraryls from phenylboronic acid, 1,4-phenylenediboronic acid, and various aryl bromides in aqueous media. [] The catalytic activity is believed to involve Pd0–PdII processes, and the formation of palladium nanoparticles at the reaction's onset may play a crucial role. []
Q4: Are there other reported reactions involving thiophen-3-ol derivatives?
A4: Yes, the reactivity of 2H-naphtho[1,8-b c]thiophen-3-ol derivatives has been explored. [] For instance, the reaction of 6,8-dichloro-3H-naphtho[1,8-b c]thiophen-3-one with Grignard reagents leads to 1,4-addition, producing various phenolic derivatives. [] Additionally, the reduction of 6,8-dichloro-3H-naphtho[1,8-b c]thiophen-3-one with lithium aluminum hydride selectively yields 6,8-dichloro-2H-naphtho[1,8-b c]thiophen-3-ol. []
Q5: Have there been attempts to synthesize heterocyclic systems using thiophen-3-ol derivatives?
A5: Yes, researchers have investigated the synthesis of 1H-[1]benzothieno[2,3-d]imidazoles using derivatives of benzo[b]thiophen-3-ol. [] While successful in some instances, such as the cyclization of 3-benzylamino-2-nitrobenzo[b]thiophen to an N-oxide, efforts to extend this approach to analogous thiophene derivatives proved unsuccessful. [] This highlights the challenges and opportunities in developing new synthetic routes for complex heterocyclic systems involving thiophen-3-ol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




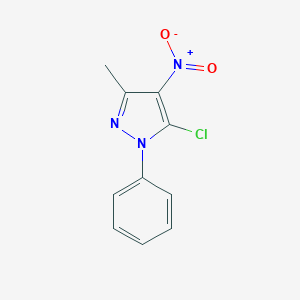
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)
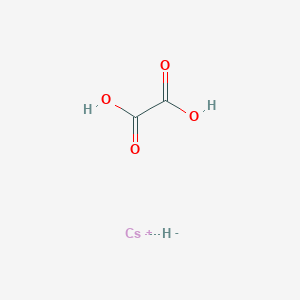



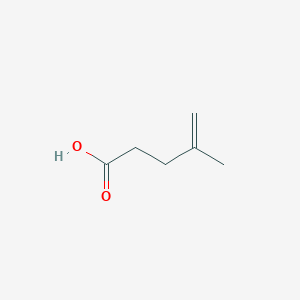
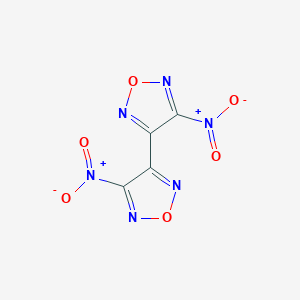

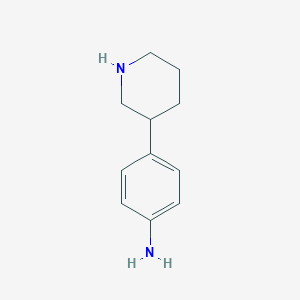
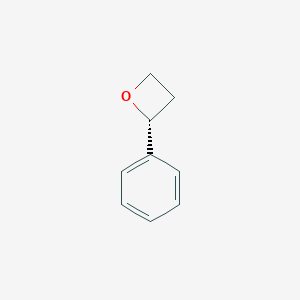
![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)
